molecular formula C22H27N5O2 B11236784 N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methylaniline

N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methylaniline

Cat. No.: B11236784
M. Wt: 393.5 g/mol
InChI Key: RSXZHDVPHRKVAD-UHFFFAOYSA-N
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Description

N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methylaniline is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a cyclohexyl group, and a methylaniline moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methylaniline typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile. The cyclohexyl group can be introduced through a Grignard reaction or a similar organometallic approach. The final step involves coupling the tetrazole-cyclohexyl intermediate with 4-methylaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methylaniline can undergo various types of chemical reactions, including:

    Oxidation: The methylaniline moiety can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The nitro group, if formed, can be reduced back to the amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylaniline moiety can yield nitro derivatives, while substitution reactions on the aromatic ring can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving tetrazole-containing compounds.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methylaniline involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, potentially interacting with enzymes or receptors in a similar manner. The cyclohexyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methylaniline moiety can participate in hydrogen bonding or π-π interactions with target proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of the cyclohexyl group and the methylaniline moiety could influence its pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H27N5O2

Molecular Weight

393.5 g/mol

IUPAC Name

N-[1-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]cyclohexyl]-4-methylaniline

InChI

InChI=1S/C22H27N5O2/c1-16-7-9-17(10-8-16)23-22(13-5-4-6-14-22)21-24-25-26-27(21)18-11-12-19(28-2)20(15-18)29-3/h7-12,15,23H,4-6,13-14H2,1-3H3

InChI Key

RSXZHDVPHRKVAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2(CCCCC2)C3=NN=NN3C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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